molecular formula C7H4BrNO2 B1377935 3-Bromo-7H-furo[3,4-b]pyridin-5-one CAS No. 1303968-43-5

3-Bromo-7H-furo[3,4-b]pyridin-5-one

Cat. No. B1377935
CAS RN: 1303968-43-5
M. Wt: 214.02 g/mol
InChI Key: ROPDGXSXHXWJFZ-UHFFFAOYSA-N
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Description

“3-Bromo-7H-furo[3,4-b]pyridin-5-one” is a chemical compound with the molecular formula C7H4BrNO2 . It has a molecular weight of 214.02 . The compound is a white solid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H4BrNO2/c8-4-1-5-6(9-2-4)3-11-7(5)10/h1-2H,3H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The boiling point of “this compound” is predicted to be 406.1±45.0 °C . The compound has a predicted density of 1.853±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Methodologies : Researchers have developed a one-pot synthesis method for furo[3,4-b]pyridin-5(7H)-ones, highlighting their potential utility in organic synthesis and chemical research. The process involves generating lithium 2-lithiopyridine-3-carboxylate and reacting it with carbonyl compounds to afford the desired furopyridinones, showcasing the compound's role in novel synthesis routes (Kobayashi, Kozuki, & Konishi, 2009).
  • Molecular Structure Analysis : The crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, a derivative, was investigated, providing insight into the molecular geometry, hydrogen bonding, and π-π interactions in the solid state. This research adds to the understanding of the compound's structural properties and potential applications in material science (Rodi, Luis, Martí, Martí‐Centelles, & Ouzidan, 2013).

Biological and Medicinal Applications

  • Antimicrobial and Antioxidant Properties : The compound and its derivatives have shown promising antimicrobial and antioxidant activities. Novel 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine linked sulfonamide derivatives demonstrated excellent activity against both Gram-positive and Gram-negative bacterial strains. They also exhibited significant antioxidant scavenging activity, indicating their potential in developing new antimicrobial and antioxidant agents (Variya, Panchal, & Patel, 2019).
  • Anti-cancer Activities : Derivatives containing the furo[3,2-b]pyridine framework, including 2-substituted variants, have been evaluated for their cytotoxic properties against cancer cell lines. Specific derivatives showed encouraging growth inhibition and apoptosis-inducing potential, indicating the compound's relevance in cancer research and therapy development (Laxmi, Vardhini, Guttikonda, Rao, & Pal, 2020).
  • Kinase Inhibition for Therapeutic Applications : The furo[3,2-b]pyridine motif has been identified as a central pharmacophore in kinase inhibitors. Research has led to the identification of highly selective inhibitors of HIPKs, with the furo[3,2-b]pyridine core playing a pivotal role in their effectiveness. This highlights the compound's significance in drug discovery, particularly in targeting protein kinases for therapeutic purposes (Němec, Maier, Berger, Chaikuad, Drápela, Souček, Knapp, & Paruch, 2021).

properties

IUPAC Name

3-bromo-7H-furo[3,4-b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO2/c8-4-1-5-6(9-2-4)3-11-7(5)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPDGXSXHXWJFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=N2)Br)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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